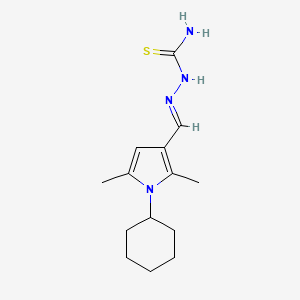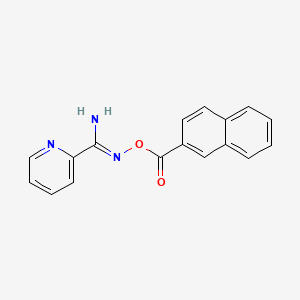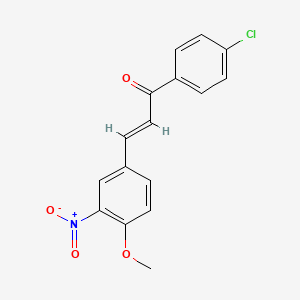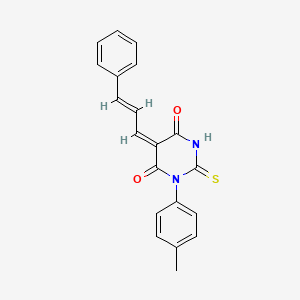
1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, also known as 4-CDC, is a synthetic compound that has gained interest in scientific research due to its potential applications in medicine and pharmacology.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one has a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and a reduction in pain. It has also been found to reduce inflammation by inhibiting the activity of COX-2. Additionally, 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one has been shown to have antitumor properties by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that it is a relatively new compound, and there is limited research available on its properties and effects. Additionally, the exact mechanism of action of 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one. One area of interest is its potential as a treatment for cancer. Further studies are needed to investigate its antitumor properties and to determine the optimal dosage and administration route. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Studies are needed to investigate its mechanism of action and to determine its efficacy in treating pain and inflammation. Finally, future research could focus on developing new derivatives of 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one with improved properties and efficacy.
Conclusion
In conclusion, 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, or 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to obtain high yields and purity, and it has been found to have anti-inflammatory, analgesic, and antitumor properties. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, including its potential as a treatment for cancer and as an analgesic and anti-inflammatory agent.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and antitumor properties. Studies have also shown that 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one has an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPZBMQSMYLCB-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93330-35-9 | |
| Record name | NSC163536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{1-[(2E)-3-(1,3-benzothiazol-2-yl)-2-propenoyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3905951.png)


![1-[4-(methylthio)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3905968.png)
![ethyl 4-{3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3905976.png)
![4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B3905982.png)


![N-[4-({3-[5-(2-nitrophenyl)-2-furyl]acryloyl}amino)phenyl]benzamide](/img/structure/B3906011.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B3906016.png)
![N'-[(4-methyl-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3906030.png)
![3-ethyl-1-[(2-methylphenoxy)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3906038.png)
